Cas no 2171845-99-9 (4-(3-chloropropyl)thiane-4-carbaldehyde)

4-(3-Chloropropyl)thiane-4-carbaldehyde is a versatile intermediate in organic synthesis, featuring a reactive aldehyde group and a chloropropyl side chain, enabling further functionalization. The thiane ring provides structural stability, while the chloropropyl moiety allows for nucleophilic substitution reactions, making it valuable for constructing complex heterocycles or pharmaceutical scaffolds. Its well-defined reactivity profile facilitates controlled modifications, supporting applications in medicinal chemistry and materials science. The compound’s balanced polarity ensures solubility in common organic solvents, enhancing its utility in multistep syntheses. Careful handling is recommended due to the presence of reactive functional groups. Suitable for use under inert conditions to prevent degradation.
4-(3-chloropropyl)thiane-4-carbaldehyde structure
2171845-99-9 structure
Product Name:4-(3-chloropropyl)thiane-4-carbaldehyde
CAS No:2171845-99-9
MF:C9H15ClOS
MW:206.732800722122
CID:6323793
PubChem ID:165794046
Update Time:2025-10-29

4-(3-chloropropyl)thiane-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(3-chloropropyl)thiane-4-carbaldehyde
    • 2171845-99-9
    • EN300-1622513
    • Inchi: 1S/C9H15ClOS/c10-5-1-2-9(8-11)3-6-12-7-4-9/h8H,1-7H2
    • InChI Key: SZDRRIBEVAFWQE-UHFFFAOYSA-N
    • SMILES: ClCCCC1(C=O)CCSCC1

Computed Properties

  • Exact Mass: 206.0532140g/mol
  • Monoisotopic Mass: 206.0532140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 42.4Ų

4-(3-chloropropyl)thiane-4-carbaldehyde Pricemore >>

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Additional information on 4-(3-chloropropyl)thiane-4-carbaldehyde

Recent Advances in the Application of 4-(3-Chloropropyl)thiane-4-carbaldehyde (CAS: 2171845-99-9) in Chemical Biology and Pharmaceutical Research

The compound 4-(3-chloropropyl)thiane-4-carbaldehyde (CAS: 2171845-99-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research brief aims to provide an overview of the latest studies involving this compound, highlighting its synthesis, biological activities, and potential therapeutic applications.

Recent literature indicates that 4-(3-chloropropyl)thiane-4-carbaldehyde serves as a versatile intermediate in the synthesis of complex heterocyclic compounds. Its reactive aldehyde and chloropropyl groups make it a valuable building block for the construction of pharmacologically active molecules. Studies have demonstrated its utility in the development of novel inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.

One of the most notable applications of this compound is in the design of covalent inhibitors. Researchers have exploited its electrophilic properties to develop irreversible inhibitors that selectively target cysteine residues in proteins. For instance, a recent study published in the Journal of Medicinal Chemistry reported the use of 4-(3-chloropropyl)thiane-4-carbaldehyde to synthesize potent inhibitors of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies.

In addition to its role in covalent inhibitor design, 4-(3-chloropropyl)thiane-4-carbaldehyde has been employed in the synthesis of prodrugs. Its ability to undergo controlled release under physiological conditions makes it an attractive candidate for prodrug strategies aimed at improving drug bioavailability and reducing off-target effects. Recent preclinical studies have shown promising results in the context of targeted cancer therapies.

The compound's mechanism of action and pharmacokinetic properties have also been the subject of recent investigations. Advanced computational modeling and in vitro assays have provided insights into its reactivity and stability, which are crucial for optimizing its use in drug development. Furthermore, structure-activity relationship (SAR) studies have identified key modifications that enhance its efficacy and selectivity.

Despite its potential, challenges remain in the clinical translation of 4-(3-chloropropyl)thiane-4-carbaldehyde-based therapeutics. Issues such as metabolic stability, toxicity, and formulation need to be addressed through further research. However, the growing body of evidence supports its continued exploration as a valuable tool in medicinal chemistry.

In conclusion, 4-(3-chloropropyl)thiane-4-carbaldehyde (CAS: 2171845-99-9) represents a promising scaffold for the development of novel therapeutic agents. Its applications in covalent inhibition and prodrug design underscore its versatility and potential impact on drug discovery. Future research should focus on overcoming existing limitations and expanding its utility in addressing unmet medical needs.

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